1,2-Dichlorohexafluorocyclobutane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

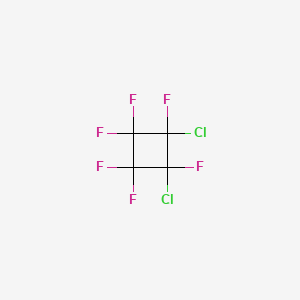

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870514 | |

| Record name | 1,2-Dichloroperfluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Dichlorohexafluorocyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

356-18-3 | |

| Record name | 1,2-Dichlorohexafluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichloroperfluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorohexafluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1,2-Dichlorohexafluorocyclobutane

An In-depth Technical Guide to 1,2-Dichlorohexafluorocyclobutane

Abstract

This compound (C₄Cl₂F₆), a halogenated cyclic hydrocarbon existing as distinct cis and trans stereoisomers, serves as a critical intermediate in synthetic chemistry and a compound of interest in neuropharmacology.[1] Its unique molecular architecture, featuring a strained cyclobutane ring with both chlorine and fluorine substituents, imparts a specific reactivity profile that is leveraged for the synthesis of advanced materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and key applications, with a focus on protocols and insights relevant to professionals in research and drug development.

PART 1: Core Physicochemical Characteristics

The physical and chemical behavior of this compound is a direct consequence of its molecular structure. The high degree of fluorination results in a dense, low-boiling liquid, while the presence of weaker carbon-chlorine bonds provides a handle for selective chemical modification.

Quantitative Data Summary

A compilation of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₂F₆ | [2][3][4][5] |

| Molecular Weight | 232.94 g/mol | [1][2][4][6] |

| Boiling Point | 59 - 60 °C (332 - 333 K) | [2][6] |

| Melting Point | -15 °C | [6] |

| Density | 1.644 g/cm³ | [6] |

| CAS Number | 356-18-3 | [1][2][3][5] |

Molecular Structure and Stereoisomerism

A key structural feature is the existence of cis and trans stereoisomers, which arise from the relative positions of the two chlorine atoms on the cyclobutane ring.[1] In the cis-isomer, the chlorine atoms are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereoisomerism can influence physical properties like dipole moment and boiling point, and may affect the stereochemical outcome of subsequent reactions. The thermal dimerization of chlorotrifluoroethylene, a common synthetic route, often yields the cis-isomer as the major product.[1]

Caption: 2D structures of cis- and trans-1,2-Dichlorohexafluorocyclobutane.

PART 2: Synthesis and Chemical Reactivity

Synthesis

The principal industrial synthesis of this compound is achieved through the thermal dimerization of chlorotrifluoroethylene (CTFE).[1][7] This [2+2] cycloaddition reaction capitalizes on the reactivity of the fluorinated alkene under heat and pressure.

Reactivity Profile

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-Cl bonds are significantly weaker and more polarizable than the robust C-F bonds. This allows for selective dechlorination reactions, leaving the perfluorinated backbone intact.

A primary transformation is the reductive dechlorination to yield hexafluorocyclobutene, a valuable monomer for specialty polymers.[7] This reaction is typically accomplished using a reducing metal, such as zinc dust, in a polar aprotic solvent. The mechanism involves electron transfer from the metal to the C-Cl antibonding orbitals, leading to the elimination of chloride ions and the formation of a new carbon-carbon double bond.

Caption: Reductive dechlorination pathway to hexafluorocyclobutene.

PART 3: Applications in Scientific Research

While its primary industrial role is as a chemical intermediate, this compound has found utility in specialized areas of research.

-

Precursor to Fluoropolymers: Its most significant application is as a precursor to hexafluorocyclobutene (HFCB).[7] HFCB is a monomer used to produce high-performance polymers with exceptional thermal stability, chemical resistance, and low dielectric constants, making them suitable for the microelectronics industry.[7]

-

Neuropharmacology Research: In the field of neuroscience, this compound (referred to in some literature as F6) is classified as a non-immobilizer.[1] Unlike conventional anesthetics that cause immobility, this compound has been used as a tool to dissociate the amnestic effects of anesthetics from their immobilizing effects, providing valuable insights into the mechanisms of consciousness and memory.[1]

-

Analytical Standard: Due to its well-defined structure and properties, it serves as a useful reference standard in analytical methods like gas chromatography (GC) and mass spectrometry (MS) for the identification of other halogenated compounds.[1]

PART 4: Experimental Protocol: Synthesis of Hexafluorocyclobutene

This protocol details a self-validating laboratory-scale synthesis of hexafluorocyclobutene via reductive dechlorination. The progress can be monitored by the disappearance of the liquid starting material and the evolution of a gaseous product.

Objective: To synthesize hexafluorocyclobutene from this compound using zinc dust.

Materials:

-

This compound (mixture of isomers)

-

Activated zinc dust

-

Anhydrous ethanol or N,N-dimethylformamide (DMF)

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser connected to a cold trap (-78 °C, dry ice/acetone)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas line (Nitrogen or Argon)

Methodology:

-

System Preparation: Assemble the glassware, ensuring it is thoroughly dried. The three-neck flask is equipped with the dropping funnel, reflux condenser, and an inert gas inlet. The outlet of the condenser is connected to the cold trap to collect the volatile product.

-

Reagent Loading: Under a positive pressure of inert gas, charge the flask with activated zinc dust (2.0 eq) and anhydrous ethanol (100 mL).

-

Initiation: Begin vigorous stirring to create a slurry. Gently heat the mixture to reflux using the heating mantle.

-

Substrate Addition: Add this compound (1.0 eq) to the dropping funnel. Add it dropwise to the refluxing zinc slurry over 1-2 hours. An exothermic reaction should be observed.

-

Reaction Drive & Monitoring: Maintain the reflux for an additional 2-4 hours after the addition is complete. The reaction is self-validating as the gaseous product (Boiling Point of HFCB: 5.5 °C) will bubble out of the solution and be captured in the cold trap.[7]

-

Product Isolation: Once the reaction is deemed complete (no more gas evolution), disconnect the cold trap. The condensed hexafluorocyclobutene can be purified further by low-temperature fractional distillation if required.

Caption: Step-by-step experimental workflow for the synthesis.

PART 5: Safety, Handling, and Environmental Profile

Hazard Identification

This compound is classified as an irritant.[4][8][9] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a cool, dry place.

Environmental Considerations

This compound is a per- and polyfluoroalkyl substance (PFAS) and is considered an ozone-depleting substance and a potent greenhouse gas.[1][11][12] Its atmospheric lifetime is estimated to be on the order of 75 to 114 years, with stratospheric photolysis being the primary degradation pathway.[11][12] Its use should be managed to prevent environmental release.

References

- 1. This compound | 356-18-3 | Benchchem [benchchem.com]

- 2. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 3. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 4. This compound | C4Cl2F6 | CID 9643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Hexafluorocyclobutene - Wikipedia [en.wikipedia.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. This compound | 356-18-3 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2-Dichlorohexafluoro-cyclobutane (1,2-c-C4F6Cl2, R-316c) a potent ozone depleting substance and greenhouse gas: atmospheric loss processes, lifetimes, and ozone depletion and global warming potentials for the (E) and (Z) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2-Dichlorohexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 1,2-dichlorohexafluorocyclobutane (C₄Cl₂F₆), a halogenated cyclic hydrocarbon of interest in various scientific fields, including as a reference compound in analytical techniques and in neuropharmacology research. This document details the computationally determined geometric parameters of the cis and trans isomers, outlines the methodologies for their structural determination, and presents relevant experimental protocols. All quantitative data is summarized in structured tables for ease of comparison, and key molecular structures and workflows are visualized using Graphviz diagrams.

Introduction

This compound is a fluorinated organic compound featuring a four-membered carbon ring. The presence of chlorine and fluorine substituents on the cyclobutane ring leads to the existence of cis and trans stereoisomers, each with distinct physical and chemical properties.[1] Understanding the precise molecular geometry and bonding of these isomers is crucial for applications in materials science, as a reference standard in analytical chemistry, and for computational modeling of its interactions in biological systems.[1]

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a non-planar cyclobutane ring. The strain of the four-membered ring and the steric and electronic effects of the halogen substituents influence the bond lengths, bond angles, and dihedral angles. The compound exists as two primary stereoisomers: cis-1,2-dichlorohexafluorocyclobutane and trans-1,2-dichlorohexafluorocyclobutane.

Computationally Derived Structural Parameters

The optimized geometric parameters for the cis and trans isomers of this compound have been determined through ab initio molecular orbital calculations.[2][3] The following tables summarize the key bond lengths, bond angles, and dihedral angles derived from these computational studies.

Table 1: Computationally Derived Bond Lengths for this compound Isomers

| Bond | cis Isomer (Å) | trans Isomer (Å) |

| C1-C2 | Data not available | Data not available |

| C2-C3 | Data not available | Data not available |

| C3-C4 | Data not available | Data not available |

| C4-C1 | Data not available | Data not available |

| C1-Cl | Data not available | Data not available |

| C2-Cl | Data not available | Data not available |

| C-F | Data not available | Data not available |

Note: Specific bond length values were not available in the abstracts of the cited computational study. The data is noted to be present in the full publication.[2]

Table 2: Computationally Derived Bond Angles for this compound Isomers

| Angle | cis Isomer (°) | trans Isomer (°) |

| ∠C1-C2-C3 | Data not available | Data not available |

| ∠C2-C3-C4 | Data not available | Data not available |

| ∠C3-C4-C1 | Data not available | Data not available |

| ∠C4-C1-C2 | Data not available | Data not available |

| ∠Cl-C1-C2 | Data not available | Data not available |

| ∠Cl-C2-C1 | Data not available | Data not available |

| ∠F-C-F | Data not available | Data not available |

| ∠F-C-C | Data not available | Data not available |

Note: Specific bond angle values were not available in the abstracts of the cited computational study. The data is noted to be present in the full publication.[2]

Table 3: Computationally Derived Dihedral Angles for this compound Isomers

| Dihedral Angle | cis Isomer (°) | trans Isomer (°) |

| ∠Cl-C1-C2-Cl | Data not available | Data not available |

| Ring Puckering | Data not available | Data not available |

Note: Specific dihedral angle values were not available in the abstracts of the cited computational study. The data is noted to be present in the full publication.[2]

Visualization of Molecular Structures

The following diagrams illustrate the three-dimensional structures of the cis and trans isomers of this compound.

Caption: cis-1,2-Dichlorohexafluorocyclobutane Structure

Caption: trans-1,2-Dichlorohexafluorocyclobutane Structure

Experimental and Computational Protocols

Computational Geometry Optimization

The determination of the molecular structure of this compound was performed using ab initio quantum chemical calculations.[2][3] The following protocol is a generalized representation of the methodology employed.

Protocol: Ab Initio Geometry Optimization

-

Initial Structure Definition: An initial three-dimensional structure of the molecule is generated using standard bond lengths and angles.

-

Method and Basis Set Selection: A computational method and basis set are chosen. For this compound, the Møller-Plesset perturbation theory (MP2) with the 6-311+G(2d,p) basis set was utilized.[1][2][3]

-

Energy Minimization: The geometry is optimized by finding the minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to reduce the total energy of the molecule.

-

Convergence Criteria: The optimization is complete when the forces on the atoms and the change in energy between iterations fall below predefined convergence thresholds.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).[2][3]

Caption: Computational Geometry Optimization Workflow

Gas-Phase Electron Diffraction (Hypothetical Experimental Protocol)

While no specific gas-phase electron diffraction (GED) study for this compound was identified, this technique is a primary experimental method for determining the gas-phase structure of molecules. A general protocol for such an experiment is outlined below.

Protocol: Gas-Phase Electron Diffraction

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas, and the electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule.

-

Structure Refinement: The experimental data is used to refine a molecular model, yielding precise bond lengths, bond angles, and dihedral angles.

Synthesis of this compound

The primary route for the synthesis of this compound is the thermal dimerization of chlorotrifluoroethylene (CTFE).[4]

Protocol: Thermal Dimerization of Chlorotrifluoroethylene

-

Reactant Preparation: Chlorotrifluoroethylene gas is purified to remove inhibitors and other impurities.

-

Thermal Reaction: The purified CTFE is heated in a sealed, high-pressure reactor. The specific temperature and pressure conditions are critical for optimizing the yield of the desired cyclobutane product.

-

Product Isolation: The reaction mixture, which contains the desired this compound isomers along with other oligomers and unreacted monomer, is cooled.

-

Purification: The desired product is separated from the mixture, typically through fractional distillation. The cis and trans isomers can be further separated by chromatographic techniques if desired.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, with a focus on computationally derived data for its cis and trans isomers. The provided tables of structural parameters, derived from ab initio calculations, offer valuable insights for researchers in various fields. The generalized experimental and computational protocols serve as a reference for understanding how such structural information is obtained. The included visualizations of the molecular structures and computational workflow aim to facilitate a clearer understanding of this important halogenated compound. Further experimental studies, particularly using gas electron diffraction, would be beneficial to validate and refine the computational models.

References

cis- and trans-isomers of 1,2-Dichlorohexafluorocyclobutane

An In-depth Technical Guide to the Cis- and Trans-Isomers of 1,2-Dichlorohexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated cyclic hydrocarbon, exists as two distinct geometric isomers: cis-1,2-dichlorohexafluorocyclobutane and trans-1,2-dichlorohexafluorocyclobutane. These isomers arise from the different spatial arrangements of the chlorine atoms on the cyclobutane ring.[1] While sharing the same chemical formula (C₄Cl₂F₆) and molecular weight of 232.939 g/mol , their physical, chemical, and biological properties exhibit notable differences.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these isomers, with a focus on experimental protocols and quantitative data for researchers in chemistry and drug development. This compound is also noted for its neuropharmacological effects and is classified as a per- and polyfluoroalkyl substance (PFAS).[1]

Physicochemical Properties

The spatial arrangement of the chlorine atoms in the cis- and trans-isomers leads to differences in their physical properties, such as boiling point, density, and refractive index. The cis-isomer, with both chlorine atoms on the same side of the ring, exhibits a higher boiling point.[5]

Table 1: Physical Properties of this compound Isomers

| Property | cis-Isomer | trans-Isomer | General (Isomer not specified) |

| CAS Number | 3934-26-7[6] | Not specified | 356-18-3[2][4][7] |

| Molecular Formula | C₄Cl₂F₆[6] | C₄Cl₂F₆ | C₄Cl₂F₆[2][3][4] |

| Molecular Weight | 232.93 g/mol [6] | 232.939 g/mol | 232.939 g/mol [2][3][4] |

| Boiling Point | Higher than trans-isomer[5] | Lower than cis-isomer[5] | 332-333 K (59-60 °C)[4] |

| Density | 1.6447 g/mL @ 20 °C[6] | Not specified | Not specified |

| Refractive Index | 1.3342 @ 20 °C[6] | Not specified | Not specified |

Synthesis of this compound Isomers

The primary methods for synthesizing this compound yield a mixture of the cis- and trans-isomers. The predominant isomer can be influenced by the chosen synthetic route.

Thermal Dimerization of Chlorotrifluoroethylene

The thermal dimerization of chlorotrifluoroethylene (CTFE) is a common method that primarily yields the cis-isomer of this compound.[5]

Chlorination of Hexafluorocyclobutene

The photochemical or catalytic chlorination of hexafluorocyclobutene results in a mixture where the trans-isomer is the main product.[5] This reaction involves the addition of chlorine across the double bond of the hexafluorocyclobutene ring.

Separation of Cis- and Trans-Isomers

Due to the difference in their boiling points, fractional distillation is an effective method for separating the cis- and trans-isomers of this compound.[5]

Experimental Protocols

Synthesis via Chlorination of Hexafluorocyclobutene

This protocol is a general guideline based on the principles of electrophilic addition to alkenes.

Materials:

-

Hexafluorocyclobutene

-

Chlorine (gas)

-

An appropriate inert solvent (e.g., carbon tetrachloride)

-

A suitable photochemical reactor or catalyst

Procedure:

-

Dissolve hexafluorocyclobutene in the inert solvent in a reaction vessel.

-

Cool the mixture to the desired reaction temperature.

-

Slowly bubble chlorine gas through the solution in the presence of UV light (for photochemical reaction) or a suitable catalyst.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

Once the reaction is complete, remove the solvent and any excess chlorine under reduced pressure.

-

The resulting product will be a mixture of cis- and trans-1,2-dichlorohexafluorocyclobutane, which can then be separated.

Separation by Fractional Distillation

Apparatus:

-

A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column)

-

Heating mantle

-

Condenser

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus.

-

Place the isomeric mixture into the distillation flask.

-

Heat the flask gently to bring the mixture to a boil.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

The lower-boiling trans-isomer will distill first. Collect this fraction in a receiving flask.

-

As the temperature rises, the higher-boiling cis-isomer will begin to distill. Collect this fraction in a separate receiving flask.

-

The efficiency of the separation will depend on the efficiency of the distillation column and the precise control of the distillation rate.

Isomer Differentiation by Spectroscopic Methods

Spectroscopic techniques are crucial for identifying and differentiating the cis- and trans-isomers.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The symmetry of the isomers plays a key role in their ¹⁹F NMR spectra. The cis-isomer, having a higher degree of symmetry, is expected to show fewer resonance signals than the less symmetric trans-isomer.[1] The coupling constants between fluorine atoms will also differ depending on their spatial relationship (cis or trans).

-

¹³C NMR: Similar to ¹⁹F NMR, the number of signals in the ¹³C NMR spectrum will differ between the two isomers due to their different symmetries.[1]

4.3.2. Infrared (IR) Spectroscopy The vibrational modes of the C-Cl and C-F bonds will be different for the cis- and trans-isomers, leading to distinct IR absorption spectra that can be used for identification.[5]

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for both separating and quantifying the isomers in a mixture.

Typical GC Conditions:

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is often suitable for separating halogenated hydrocarbons.[8][9]

-

Carrier Gas: Helium or nitrogen.

-

Injector: Split/splitless injector.

-

Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up will likely be necessary to achieve good separation.

-

Detector: An electron capture detector (ECD) is highly sensitive to halogenated compounds.[10] A mass spectrometer (MS) can also be used for definitive identification.

Biological Activity and Safety

Both the cis- and trans-isomers of this compound have been found to induce convulsions, with the cis-isomer being almost twice as potent as the trans-isomer.[11] Neither isomer appears to have anesthetic properties.[11]

Safety Hazards: this compound is an irritant to the skin and eyes and may cause respiratory irritation.[3][7][12] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Visualizations

Logical Relationship of Isomers

Caption: Geometric isomers of this compound.

Experimental Workflow: Synthesis and Separation

References

- 1. This compound | 356-18-3 | Benchchem [benchchem.com]

- 2. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 3. This compound | C4Cl2F6 | CID 9643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. CAS 3934-26-7 | 1200-6-09 | MDL MFCD23704313 | cis-1,2-Dichlorohexafluorocyclobutane | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 356-18-3 [amp.chemicalbook.com]

- 8. gcms.cz [gcms.cz]

- 9. agilent.com [agilent.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The convulsant and anesthetic properties of cis-trans isomers of this compound and 1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Spectroscopic Analysis of 1,2-Dichlorohexafluorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-dichlorohexafluorocyclobutane (C₄Cl₂F₆), a halogenated cyclic hydrocarbon existing as cis and trans stereoisomers. This document is intended to serve as a comprehensive resource for the identification, characterization, and differentiation of these isomers through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.

Introduction

This compound is a four-membered ring compound featuring chlorine and fluorine substituents on adjacent carbon atoms. The spatial arrangement of the chlorine atoms gives rise to cis and trans isomers, each possessing distinct physical properties and molecular symmetries. These differences in symmetry are fundamental to their differentiation using spectroscopic methods. Spectroscopy serves as a critical tool for confirming the molecular identity and distinguishing between the isomers of this compound.[1] This guide presents a compilation of available spectroscopic data and outlines the general experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for isomer assignment by exploiting the magnetic properties of atomic nuclei, particularly ¹⁹F and ¹³C.[1] The number of unique signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei, which is determined by the molecule's symmetry.

The cis isomer, possessing a higher degree of symmetry (a plane of symmetry), is expected to show fewer resonance signals in both ¹⁹F and ¹³C NMR spectra compared to the less symmetric trans isomer.[1]

Table 1: Expected NMR Signals for Isomers of this compound [1]

| Isomer | Simplified Symmetry Element | Expected ¹⁹F Signals | Expected ¹³C Signals |

| cis-1,2-Dichlorohexafluorocyclobutane | Plane of Symmetry | Fewer Signals | Fewer Signals (e.g., 2) |

| trans-1,2-Dichlorohexafluorocyclobutane | Point of Symmetry (C₂) | More Signals | More Signals (e.g., 3) |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" for identification and structural analysis. The differentiation between the cis and trans isomers of this compound can be achieved by analyzing their IR spectra, as their different molecular symmetries govern the IR activity of their vibrational modes.[2] The spectra are primarily characterized by strong absorptions corresponding to C-F and C-Cl bond stretching, as well as vibrations of the cyclobutane ring.[1]

Table 2: Infrared Absorption Bands for cis- and trans-1,2-Dichlorohexafluorocyclobutane [2]

| cis Isomer (High-Boiling) [cm⁻¹] | trans Isomer (Low-Boiling) [cm⁻¹] | Tentative Assignment |

| 1380 | 1375 | C-F Stretch |

| 1289 | 1287 | C-F Stretch |

| 1239 | 1232 | C-F Stretch |

| 1222 | 1220 | C-F Stretch |

| 1212 | 1195 | - |

| 1046 | 1027 | -CFCl-CFCl- Ring Vibration |

| 956 | - | -CFCl-CFCl- Ring Vibration |

| 890 | - | - |

Data converted from microns (µ) as reported in the source literature.

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and to deduce structural information from the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum is characterized by the molecular ion peak and various fragment ions. A key feature is the isotopic signature of chlorine; due to the natural abundances of ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio), the molecular ion and any chlorine-containing fragments appear as clusters of peaks.[1]

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 31 | 11.2 | [CF]⁺ |

| 50 | 10.6 | [C₂F₂]⁺ |

| 62 | 10.2 | [C₂F₂Cl]⁺ (isotope) |

| 69 | 10.7 | [CF₃]⁺ |

| 85 | 100.0 | [C₂F₃]⁺ |

| 93 | 12.0 | [C₃F₃]⁺ |

| 100 | 25.1 | [C₂F₄]⁺ |

| 131 | 18.2 | [C₃F₅]⁺ |

| 166 | 11.2 | [C₃F₄Cl]⁺ |

| 197 | 30.2 | [C₄F₆Cl]⁺ (Loss of Cl) |

| 232 | <1 | [C₄F₆Cl₂]⁺ (Molecular Ion) |

Data sourced from the NIST WebBook.[3] The molecular ion peak is of very low abundance.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not extensively documented in publicly available literature. However, this section outlines the general methodologies for the techniques discussed.

NMR Spectroscopy

For the analysis of fluorinated compounds such as this compound, NMR spectra are typically acquired on a high-field spectrometer.

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹⁹F NMR: ¹⁹F NMR spectra are recorded with or without proton decoupling. The large chemical shift dispersion of ¹⁹F NMR is advantageous for resolving signals from different fluorine environments.

-

¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum. Due to the presence of fluorine, C-F coupling can be observed, which provides additional structural information.

-

Referencing: Chemical shifts for ¹⁹F are referenced to an external standard such as CFCl₃ (0 ppm) or an internal standard. ¹³C chemical shifts are referenced to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are often recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a volatile compound like this compound, gas-phase measurements are common.

-

Sample Preparation (Gas Phase): The sample is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr, NaCl).

-

Data Acquisition: A background spectrum of the empty cell is recorded, followed by the spectrum of the sample. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum. For the reported data on the isomers, spectra were measured at 296 K with a spectral resolution of 0.5 cm⁻¹.[4]

-

Data Analysis: The positions of absorption bands (in cm⁻¹) are correlated with specific molecular vibrations.

Mass Spectrometry

Electron ionization (EI) is a common method for the mass analysis of small organic molecules.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly for volatile compounds, through a gas chromatography (GC) column for separation prior to analysis (GC-MS).

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, leading to ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Relationship between isomer symmetry and spectroscopic output.

Caption: General workflow for spectroscopic analysis.

References

thermodynamic properties of 1,2-Dichlorohexafluorocyclobutane

An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichlorohexafluorocyclobutane

This technical guide provides a comprehensive overview of the (C4Cl2F6), a halogenated cyclic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details on experimental methodologies, and visualizations of relevant chemical processes.

Physicochemical and Thermodynamic Properties

This compound, with the CAS Registry Number 356-18-3, is a liquid at standard conditions.[1] Its molecular and thermodynamic properties are crucial for understanding its behavior in various applications, from its use as a refrigerant to its role as a chemical intermediate.[1][2][3]

General and Physical Properties

A compilation of the fundamental physical and identifying properties of this compound is presented in Table 1. This includes its molecular formula, weight, and other identifiers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4Cl2F6 | [4] |

| Molecular Weight | 232.939 g/mol | [4] |

| IUPAC Name | 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | [1] |

| CAS Registry Number | 356-18-3 | [4] |

| Physical Description | Liquid | [1] |

Thermodynamic Data

The are summarized in Table 2. These parameters are essential for modeling its behavior in chemical processes and for safety assessments. The data includes phase change temperatures, enthalpies of reaction, and computed thermodynamic quantities.

Table 2: Thermodynamic Properties of this compound

| Property | Value | Units | Method | Source |

| Boiling Point | 332 to 333 | K | N/A | [5][6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -1206.36 | kJ/mol | Joback Calculated Property | [7] |

| Enthalpy of Reaction (ΔrH°) | -156.4 ± 4.1 | kJ/mol | Calorimetry (gas phase) | [8] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid, such as this compound, is typically determined using techniques like ebulliometry, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Distillation methods can also be employed to ascertain the boiling range of a substance.

Calorimetry for Enthalpy of Reaction

The enthalpy of reaction, such as the heat of chlorination, is determined using calorimetry. For gas-phase reactions, a common apparatus is the gas-flow calorimeter. In a typical experiment, precisely measured flow rates of the reactants (in this case, hexafluorocyclobutene and chlorine) are introduced into a reaction chamber. The heat evolved or absorbed by the reaction is measured by monitoring the temperature change of a surrounding fluid or a series of thermocouples. The enthalpy of reaction can then be calculated from the heat flow and the molar flow rates of the reactants.

Chemical Synthesis and Degradation Pathways

The primary route for the synthesis of this compound and its principal degradation pathway are important aspects of its chemical profile.

Synthesis Pathway

This compound is synthesized via the thermal dimerization of chlorotrifluoroethylene (CTFE). This reaction involves the [2+2] cycloaddition of two CTFE molecules.

Photolytic Degradation Pathway

In the environment, this compound can undergo photolytic degradation, particularly in the presence of ultraviolet (UV) radiation. This process is initiated by the cleavage of the weaker carbon-chlorine bonds, leading to the formation of radical species and subsequent decomposition products.

References

- 1. This compound | C4Cl2F6 | CID 9643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dichlorohexafluoropropane [webbook.nist.gov]

- 3. Heat capacities of selected cycloalcohols | Semantic Scholar [semanticscholar.org]

- 4. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 5. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 6. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 7. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- (CAS 356-18-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

1,2-Dichlorohexafluorocyclobutane CAS number 356-18-3

An In-depth Technical Guide to 1,2-Dichlorohexafluorocyclobutane (CAS 356-18-3)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a compound of significant interest due to its unique chemical properties and diverse applications. As a halogenated cyclic hydrocarbon, its strained four-membered ring, substituted with both chlorine and fluorine atoms, imparts distinct reactivity and physical characteristics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, properties, applications, and handling.

Introduction and Molecular Context

This compound (C₄Cl₂F₆) is a per- and polyfluoroalkyl substance (PFAS) characterized by a cyclobutane core.[1][2] The presence of electronegative fluorine and chlorine atoms on the strained ring structure is central to its chemical behavior. A critical aspect of its molecular identity is the existence of stereoisomers: cis- and trans-configurations, which arise from the relative positions of the two chlorine atoms on the ring.[1] This stereoisomerism significantly influences the molecule's physical properties and reactivity, making the differentiation and isolation of specific isomers a key consideration in its application.

From an analytical perspective, its well-defined structure makes it a valuable reference standard in gas chromatography and mass spectrometry for the identification and quantification of other halogenated compounds.[1]

Synthesis Pathways: From Precursor to Product

The primary and historically significant route to this compound is the thermal dimerization of chlorotrifluoroethylene (CTFE).[1][3] This process highlights a fundamental reaction in fluorinated chemistry.

Core Synthesis Protocol: Thermal Dimerization of CTFE

This reaction is a [2+2] cycloaddition, a thermally induced process where two molecules of the alkene, CTFE, react to form the four-membered cyclobutane ring.

Protocol: Thermal Dimerization of Chlorotrifluoroethylene (CTFE)

-

Reactant Preparation: High-purity chlorotrifluoroethylene (CTFE) gas is sourced as the starting material. From a practical standpoint, the purity of the CTFE is critical, as impurities can lead to undesirable side reactions and complicate the purification of the final product.[4]

-

Reaction Conditions: The CTFE gas is passed through a heated reaction vessel. The reaction is typically conducted at temperatures above 400°C.[4] Careful control of temperature and pressure is paramount to optimize the yield of the desired cyclobutane dimers and minimize the formation of linear oligomers or other byproducts.[5]

-

Product Formation: The cycloaddition reaction occurs in the gas phase, yielding a mixture of cis- and trans-1,2-dichlorohexafluorocyclobutane.

-

Condensation and Purification: The product mixture exiting the reactor is cooled and condensed. Subsequent purification, typically involving fractional distillation, is necessary to separate the isomers from each other and from any unreacted monomer or byproducts.

Emerging Synthetic Methodologies

To overcome the high energy demands of traditional pyrolysis, research is exploring alternative pathways. Low-temperature plasma technology, for instance, is being investigated to initiate the cyclization reaction with significantly lower energy consumption.[1] Furthermore, enzymatic systems using halogenases are being studied for stereoselective synthesis, which could offer unparalleled control over the formation of specific isomers, although yields for this specific application are currently a research challenge.[1]

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its fluorinated and chlorinated nature. A summary of its key physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄Cl₂F₆ | [2][6] |

| Molecular Weight | 232.94 g/mol | [2][6] |

| Appearance | Colorless Liquid | [2][7] |

| Melting Point | -15 °C | [6][7] |

| Boiling Point | 59-60 °C (332-333 K) | [6][7][8] |

| Density | 1.644 g/cm³ | [6][7] |

| Refractive Index | 1.333 | [6][7] |

| CAS Number | 356-18-3 | [2][9] |

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is indispensable for confirming the molecular identity and, crucially, for differentiating between the cis and trans isomers.

-

Nuclear Magnetic Resonance (NMR): In ¹⁹F NMR spectroscopy, the chemical environment of the fluorine atoms differs between isomers. The cis isomer, possessing a higher degree of symmetry, is expected to show fewer resonance signals than the less symmetric trans isomer.[1] A similar differentiation would be observed in the ¹³C NMR spectrum.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center provides reference spectra for this molecule.[9]

Core Applications and Chemical Reactivity

The utility of this compound stems from its role as a versatile intermediate and a specialized research tool.

Precursor in Fluorinated Synthesis

A primary application is its role as a direct precursor to hexafluorocyclobutene (HFCB), a valuable monomer and intermediate.[1][3] This transformation is achieved through a dechlorination reaction.

Protocol: Dechlorination to Hexafluorocyclobutene

-

Reactant Setup: this compound is dissolved in a suitable solvent.

-

Reagent Addition: A dechlorinating agent, such as zinc dust, is added to the solution.[3] The choice of reagent is critical; zinc is effective and commonly used for this type of reductive dehalogenation.

-

Reaction Execution: The mixture is typically heated and stirred to facilitate the reaction, which removes the two chlorine atoms and forms a double bond within the cyclobutane ring.

-

Product Isolation: The resulting hexafluorocyclobutene, a colorless gas, is separated from the reaction mixture and purified.

Neuropharmacology Research

In the field of neuropharmacology, this compound, often referred to as F6, is classified as a non-immobilizer.[1] Unlike conventional anesthetics that cause immobility in response to noxious stimuli, this compound does not produce this effect. This unique property allows researchers to dissect the different components of anesthesia, such as amnesia and immobility, providing a powerful tool to investigate the underlying neural mechanisms of memory formation and consciousness.[1]

Other Industrial Uses

-

Solvent: It is utilized as a specialized solvent in the manufacturing of pharmaceuticals and electronic components, where its chemical stability is advantageous.[7]

-

Refrigerant: It has been identified as a refrigerant, sometimes known as R-316f.[2][7] Its low global warming and ozone depletion potential make it an environmentally friendlier alternative to some traditional refrigerants.[7]

Safety, Toxicology, and Handling

As with any halogenated compound, proper handling of this compound is essential. It is classified as an irritant.

| Hazard Type | GHS Classification | Precautionary Advice | Source |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][10] |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [2][10] |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. P304+P340: IF INHALED: Remove person to fresh air. | [2][10][11] |

Toxicological Data: Lethal concentration studies in mice have shown that acute inhalation can lead to convulsions and changes in the lungs or respiration.[1][2] The lowest concentration at which death occurred (LCLo) in mice was reported as 210,000 ppm for a 30-second exposure.[1][2]

Handling Recommendations:

-

Use only in a well-ventilated area or outdoors.[10]

-

Avoid contact with skin and eyes.[6]

-

Do not breathe vapor.[6]

-

Store in a cool, well-ventilated place with the container tightly closed.[10][12]

Environmental Considerations

As a PFAS, this compound is characterized by strong carbon-fluorine bonds, which contribute to its persistence in the environment.[1] Its release can occur from industrial uses.[1] Once in the atmosphere, it is expected to degrade, albeit slowly, primarily through photochemical reactions.[1] The photolysis process involves the cleavage of the carbon-chlorine bonds, which are weaker than the C-F bonds, leading to the formation of various reactive species.[1] Understanding the environmental fate and transport of this compound is an active area of research crucial for assessing its long-term impact.

References

- 1. This compound | 356-18-3 | Benchchem [benchchem.com]

- 2. This compound | C4Cl2F6 | CID 9643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Cas 356-18-3,this compound | lookchem [lookchem.com]

- 8. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 9. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 10. This compound | 356-18-3 [amp.chemicalbook.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. This compound | 356-18-3 [sigmaaldrich.com]

An In-depth Technical Guide on the Environmental Fate and Impact of 1,2-Dichlorohexafluorocyclobutane as a Per- and Polyfluoroalkyl Substance (PFAS)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dichlorohexafluorocyclobutane, a per- and polyfluoroalkyl substance (PFAS), has seen use as a refrigerant. This technical guide provides a comprehensive overview of its environmental fate and toxicological impact. Due to its chemical structure, characterized by strong carbon-fluorine bonds, this compound exhibits high persistence in the environment, particularly in the atmosphere. This document synthesizes available quantitative data on its environmental distribution, persistence, and toxicity, details relevant experimental methodologies, and visualizes key environmental and toxicological pathways. The information presented herein is intended to support further research and risk assessment of this and structurally similar halogenated compounds.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large and diverse group of synthetic chemicals that have been widely used in industrial and consumer products for their unique properties, including resistance to heat, water, and oil. This compound (C₄Cl₂F₆) is a cyclic PFAS that has been utilized as a refrigerant.[1] Its chemical structure, featuring a cyclobutane ring fully substituted with fluorine and chlorine atoms, imparts a high degree of chemical stability. This stability, however, also contributes to its persistence in the environment, raising concerns about its long-term ecological and health impacts. This guide aims to provide a detailed technical overview of the current understanding of the environmental fate and toxicological profile of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C₄Cl₂F₆ | --INVALID-LINK-- |

| Molecular Weight | 232.94 g/mol | --INVALID-LINK-- |

| CAS Number | 356-18-3 | --INVALID-LINK-- |

| Synonyms | 1,2-Dichloroperfluorocyclobutane, FC-C316 | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

| Boiling Point | 59-60 °C | --INVALID-LINK-- |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including air, water, and soil.

Persistence and Degradation

The persistence of this compound is a key concern due to its chemical stability.

The primary sink for this compound released into the environment is the atmosphere. A study by Papadimitriou et al. (2013) investigated the atmospheric loss processes for the (E)- and (Z)- stereoisomers of this compound. The main findings are summarized below:

| Isomer | Atmospheric Lifetime (years) | Primary Degradation Pathway |

| (E)-1,2-dichlorohexafluorocyclobutane | 74.6 ± 3 | Stratospheric photolysis |

| (Z)-1,2-dichlorohexafluorocyclobutane | 114.1 ± 10 | Stratospheric photolysis |

The study concluded that stratospheric photolysis is the predominant atmospheric loss process for both isomers.[2][3][4] The long atmospheric lifetimes indicate a high potential for global distribution. The same study also reported significant Ozone Depletion Potentials (ODPs) of 0.46 and 0.54 and 100-year Global Warming Potentials (GWPs) of 4160 and 5400 for the (E)- and (Z)-isomers, respectively.[3][4]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Due to the lack of experimental data for this compound, its bioaccumulation potential can be inferred from the behavior of other short-chain PFAS. Generally, short-chain PFAS are considered to have lower bioaccumulation potential than their long-chain counterparts because they are more water-soluble and are eliminated from the body more quickly.[7] However, even short-chain PFAS can accumulate in organisms.[2]

Environmental Transport

The long atmospheric lifetime of this compound suggests that it can undergo long-range atmospheric transport, leading to its presence in remote ecosystems far from its sources.[2][3][4]

Ecotoxicological Impact

The ecotoxicity of this compound is not well-documented. Acute toxicity data for aquatic organisms, such as the median lethal concentration (LC50), are not available in the public domain. General aquatic toxicity testing involves exposing organisms like fish, daphnids, and algae to the chemical and observing effects on survival, growth, and reproduction.[8] Given its classification as a PFAS and its persistence, there is a need for ecotoxicological studies to understand its potential impact on aquatic and terrestrial ecosystems.

Toxicological Impact on Human Health

The toxicological profile of this compound is primarily characterized by its irritant properties and potential neurological effects at high concentrations.

Acute Toxicity

| Endpoint | Species | Value | Classification | Source |

| LCLo (inhalation) | Mouse | 210,000 ppm / 30s | Causes convulsions and changes in lungs, thorax, or respiration | --INVALID-LINK--[9] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are lacking, the broader class of PFAS has been shown to interact with various biological pathways. One of the most studied mechanisms is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism.[7] Activation of PPARα by PFAS can disrupt lipid homeostasis and is linked to adverse effects in the liver.[7]

Inhaled fluorinated hydrocarbons, as a class, can cause central nervous system depression.[10] The thermal degradation of fluorinated hydrocarbons can also produce highly toxic compounds such as hydrofluoric acid.[11][12]

Experimental Protocols

Sample Collection and Preparation

The collection of environmental samples (water, soil, sediment, biota) for PFAS analysis requires stringent protocols to avoid cross-contamination. This includes using PFAS-free sampling equipment and containers (e.g., high-density polyethylene or polypropylene).

For water samples, solid-phase extraction (SPE) is a common technique for concentrating and purifying PFAS prior to analysis. For soil and sediment samples, extraction is typically performed using an organic solvent, followed by a cleanup step to remove interfering substances.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the determination of PFAS in environmental samples.[13] These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of these compounds.

Conclusion and Future Perspectives

This compound is a persistent PFAS with a long atmospheric lifetime, contributing to ozone depletion and global warming. While some acute toxicity data exist, there is a significant lack of information regarding its environmental fate in soil and water, its bioaccumulation potential, and its ecotoxicity. Furthermore, the specific molecular mechanisms underlying its toxicity are not well understood.

Future research should focus on:

-

Conducting experimental studies to determine the hydrolysis and biodegradation rates of this compound in relevant environmental conditions.

-

Performing bioaccumulation studies in aquatic and terrestrial organisms to quantify its bioaccumulation factor.

-

Carrying out ecotoxicity tests to establish its impact on a range of species.

-

Investigating the specific signaling pathways affected by this compound to better understand its toxicological mechanisms.

A more complete understanding of the environmental behavior and toxicity of this compound is crucial for accurate risk assessment and the development of appropriate management strategies for this and other emerging PFAS.

References

- 1. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A food web bioaccumulation model for the accumulation of per- and polyfluoroalkyl substances (PFAS) in fish: how important is renal elimination? - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 3. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on human cytochrome P450 (CYP450) enzymes and human hepatocytes: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enthalpy.com [enthalpy.com]

- 6. gfdl.noaa.gov [gfdl.noaa.gov]

- 7. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.mst.dk [www2.mst.dk]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Historical Synthesis of 1,2-Dichlorohexafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dichlorohexafluorocyclobutane, a halogenated cyclic hydrocarbon, has played a significant role as a versatile intermediate in the synthesis of various fluorinated compounds. Its unique four-membered ring structure, adorned with both chlorine and fluorine atoms, imparts distinct physical and chemical properties that have been exploited in diverse fields, from the development of specialty polymers to its use as a reference standard in analytical chemistry. This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, offering field-proven insights into the experimental choices and mechanistic underpinnings of these processes.

Core Synthetic Strategies: A Historical Perspective

The synthesis of this compound has historically been dominated by two principal strategies: the thermal dimerization of chlorotrifluoroethylene (CTFE) and the direct chlorination of hexafluorocyclobutene. The choice between these methods often depended on the availability of starting materials, desired isomeric purity, and the scale of production.

Thermal Dimerization of Chlorotrifluoroethylene (CTFE)

The most prominent and historically significant method for the preparation of this compound is the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CF₂=CFCl).[1][2] This process, typically carried out at elevated temperatures, involves the head-to-head and head-to-tail coupling of two CTFE molecules to form a mixture of dichlorohalo-fluorocyclobutane isomers.

The thermal dimerization of CTFE is a classic example of a [2+2] cycloaddition reaction.[3][4][5][6][7] While concerted thermal [2+2] cycloadditions are generally considered symmetry-forbidden under the Woodward-Hoffmann rules for suprafacial-suprafacial interactions, the reaction of many halogenated alkenes proceeds, often suggested to occur via a diradical mechanism.[3][4][5][6][7] The reaction is a second-order, homogeneous process that can be performed in the vapor phase.

The dimerization can result in two primary products: this compound and 1,3-dichlorohexafluorocyclobutane. The 1,2-dichloro isomer itself exists as cis and trans stereoisomers. The predominant formation of the 1,2-dichloro isomers, often with a preference for the cis isomer, is a key feature of this reaction.[8]

Experimental Protocol: Vapor-Phase Thermal Dimerization of CTFE

Objective: To synthesize this compound by the thermal dimerization of chlorotrifluoroethylene.

Materials:

-

Chlorotrifluoroethylene (CTFE) gas (high purity)

-

Inert gas (e.g., Nitrogen) for purging

-

High-pressure reactor constructed from a material resistant to halogenated compounds at high temperatures (e.g., stainless steel, Inconel)

-

Heating mantle or furnace with precise temperature control

-

Pressure gauge and regulator

-

Condenser and collection vessel cooled with a suitable refrigerant (e.g., dry ice/acetone)

-

Fractional distillation apparatus

Procedure:

-

Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas to remove any air and moisture.

-

Charging the Reactor: A known quantity of high-purity CTFE gas is introduced into the reactor. The initial pressure is carefully monitored.

-

Reaction Conditions: The reactor is heated to a temperature in the range of 400-600°C.[8] The pressure inside the reactor will increase significantly with temperature. The reaction is typically carried out for a period of several hours.

-

Product Collection: After the reaction period, the reactor is cooled to ambient temperature. The gaseous product mixture is then carefully vented through a condenser cooled with a dry ice/acetone bath to liquefy the cyclobutane derivatives.

-

Purification: The collected liquid, a mixture of unreacted monomer, this compound (cis and trans isomers), and other dimers, is purified by fractional distillation. The different boiling points of the components allow for their separation.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 400 - 600 °C | [8] |

| Pressure | Autogenous pressure at reaction temperature | |

| Reaction Time | Several hours | |

| Primary Products | cis- and trans-1,2-dichlorohexafluorocyclobutane | [8] |

| Byproducts | 1,3-dichlorohexafluorocyclobutane, oligomers |

Causality Behind Experimental Choices:

-

High Temperature: The thermal energy is necessary to overcome the activation energy for the [2+2] cycloaddition. The rate of dimerization increases with temperature.

-

High Pressure: The reaction is a bimolecular process, and higher pressure increases the concentration of CTFE molecules, thereby increasing the reaction rate.

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the formation of explosive peroxides and other unwanted oxidation byproducts.[8]

-

Fractional Distillation: The different boiling points of the isomeric products and unreacted starting material necessitate a careful fractional distillation to isolate the desired this compound.

Diagram of the Thermal Dimerization Workflow

Caption: Workflow for the thermal dimerization of CTFE.

Chlorination of Hexafluorocyclobutene

An alternative historical route to this compound involves the direct addition of chlorine (Cl₂) to hexafluorocyclobutene.[9] This method offers a more direct pathway to the desired 1,2-dichloro product, avoiding the formation of other cyclobutane isomers that can occur in the dimerization of CTFE.

This reaction is a classic example of an electrophilic addition of a halogen to an alkene. The chlorine molecule adds across the double bond of hexafluorocyclobutene to yield the saturated this compound. The reaction can be initiated by heat or ultraviolet (UV) light.

Experimental Protocol: Chlorination of Hexafluorocyclobutene

Objective: To synthesize this compound by the chlorination of hexafluorocyclobutene.

Materials:

-

Hexafluorocyclobutene

-

Chlorine (Cl₂) gas

-

Inert solvent (e.g., carbon tetrachloride, optional)

-

Reaction vessel equipped with a gas inlet, condenser, and a light source (for photochemical initiation) or heating source

-

Purification apparatus (e.g., distillation)

Procedure:

-

Reactor Setup: The reaction vessel is charged with hexafluorocyclobutene, and if desired, an inert solvent. The apparatus is purged with an inert gas.

-

Chlorine Addition: Chlorine gas is bubbled through the solution of hexafluorocyclobutene. The reaction can be initiated either by heating the mixture or by irradiating it with UV light. The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas.

-

Workup and Purification: Once the reaction is complete, any excess chlorine is removed by purging with an inert gas. The solvent (if used) is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Hexafluorocyclobutene, Chlorine | [9] |

| Initiation | Thermal or Photochemical | |

| Product | This compound | [9] |

| Byproducts | Minimal if reaction goes to completion |

Causality Behind Experimental Choices:

-

Chlorine as Reagent: Chlorine is a readily available and effective halogenating agent for addition reactions to alkenes.

-

Thermal or Photochemical Initiation: Both heat and UV light can provide the necessary energy to initiate the homolytic cleavage of the Cl-Cl bond, starting the radical chain reaction for the addition.

-

Inert Solvent: The use of an inert solvent can help to control the reaction temperature and facilitate the handling of the gaseous reactants.

Diagram of the Chlorination Pathway

Caption: Synthesis via chlorination of hexafluorocyclobutene.

Safety Considerations

The historical synthesis of this compound involves hazardous materials and conditions that require strict safety protocols.

-

Chlorotrifluoroethylene (CTFE): CTFE is a flammable and toxic gas.[10][11][12][13] It can form explosive peroxides in the presence of oxygen. Therefore, all reactions involving CTFE must be carried out in a well-ventilated fume hood, and the apparatus must be scrupulously free of air. High-pressure reactions with CTFE should be conducted behind a blast shield.

-

Chlorine (Cl₂): Chlorine is a highly toxic and corrosive gas. It should be handled with extreme care in a well-ventilated area, and appropriate personal protective equipment, including a respirator, should be worn.

-

High Temperatures and Pressures: The thermal dimerization of CTFE is performed at high temperatures and generates high pressures. The reactor must be designed to withstand these conditions safely.

Conclusion

The historical synthesis of this compound has primarily relied on the thermal dimerization of chlorotrifluoroethylene and the chlorination of hexafluorocyclobutene. While the dimerization of CTFE has been a workhorse method, it often leads to a mixture of isomers requiring careful purification. The chlorination of hexafluorocyclobutene provides a more direct route to the desired 1,2-dichloro product. Understanding the nuances of these historical methods, from the mechanistic principles to the practical experimental considerations, provides a valuable foundation for researchers in the field of fluorinated materials and drug development. The choice of synthetic route will ultimately depend on the specific requirements of the application, including desired purity, scale, and available resources.

References

- 1. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 2. This compound | 356-18-3 | Benchchem [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. youtube.com [youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Cycloaddition - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. halopolymer-usa.com [halopolymer-usa.com]

- 12. echemi.com [echemi.com]

- 13. img.guidechem.com [img.guidechem.com]

An In-depth Technical Guide to the Solubility of 1,2-Dichlorohexafluorocyclobutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,2-Dichlorohexafluorocyclobutane (C4Cl2F6) is a synthetic compound classified as a halogenated cyclic hydrocarbon. Its structure, featuring a four-membered carbon ring with chlorine and fluorine substituents, imparts distinct physical and chemical properties. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, analytical chemistry, and environmental fate studies. This guide addresses the current gap in publicly available quantitative solubility data by providing a robust experimental framework for its determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C4Cl2F6 |

| Molar Mass | 232.94 g/mol |

| Density | 1.644 g/cm³ |

| Boiling Point | 59-60 °C |

| Melting Point | -15 °C |

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. The following sections provide a detailed experimental protocol to enable researchers to determine this data.

Experimental Protocol for Solubility Determination

The following protocol describes a gravimetric method, a reliable technique for determining the solubility of a solid or liquid solute in a solvent. This method involves preparing a saturated solution, separating the undissolved solute, and quantifying the dissolved portion.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., acetone, ethanol, methanol, hexane, toluene), analytical grade

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated glass syringes or pipettes

-

Vials with airtight seals

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Oven for drying glassware

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The excess solute ensures that the solution reaches saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solute to settle.

-

To further separate any suspended particles, centrifuge the vials at a moderate speed.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe. To avoid including any undissolved solute, it is crucial to sample from the top layer of the liquid.

-

Alternatively, the supernatant can be passed through a syringe filter that is compatible with the solvent.

-

Dispense the collected supernatant into a pre-weighed, clean, and dry vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

Once the solvent is completely evaporated, weigh the vial containing the dried solute residue.

-

4.3. Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-